Cas no 101413-11-0 (4-Pentynoic acid, 2-acetyl-, methyl ester)

4-Pentynoic acid, 2-acetyl-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 4-Pentynoic acid, 2-acetyl-, methyl ester
- methyl 2-acetylpent-4-ynoate
- Methyl2-acetylpent-4-ynoate
- SCHEMBL8808086
- 868-321-6
- 101413-11-0
- EN300-396453
-
- Inchi: InChI=1S/C8H10O3/c1-4-5-7(6(2)9)8(10)11-3/h1,7H,5H2,2-3H3
- InChI Key: YJEMKJWWQWGHCA-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 154.062994g/mol
- Monoisotopic Mass: 154.062994g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 154.16g/mol
- Topological Polar Surface Area: 43.4Ų
- XLogP3: 0.6
4-Pentynoic acid, 2-acetyl-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-396453-0.1g |
methyl 2-acetylpent-4-ynoate |
101413-11-0 | 95% | 0.1g |
$347.0 | 2023-05-30 | |
Enamine | EN300-396453-1.0g |
methyl 2-acetylpent-4-ynoate |
101413-11-0 | 95% | 1g |
$999.0 | 2023-05-30 | |
Enamine | EN300-396453-0.05g |
methyl 2-acetylpent-4-ynoate |
101413-11-0 | 95% | 0.05g |
$232.0 | 2023-05-30 | |
Enamine | EN300-396453-0.25g |
methyl 2-acetylpent-4-ynoate |
101413-11-0 | 95% | 0.25g |
$494.0 | 2023-05-30 | |
Enamine | EN300-396453-5.0g |
methyl 2-acetylpent-4-ynoate |
101413-11-0 | 95% | 5g |
$2900.0 | 2023-05-30 | |
A2B Chem LLC | AW17317-50mg |
methyl 2-acetylpent-4-ynoate |
101413-11-0 | 95% | 50mg |
$280.00 | 2024-04-20 | |
A2B Chem LLC | AW17317-500mg |
methyl 2-acetylpent-4-ynoate |
101413-11-0 | 95% | 500mg |
$857.00 | 2024-04-20 | |
Aaron | AR01BJQP-100mg |
Methyl 2-acetylpent-4-ynoate |
101413-11-0 | 95% | 100mg |
$503.00 | 2025-02-09 | |
Aaron | AR01BJQP-250mg |
Methyl 2-acetylpent-4-ynoate |
101413-11-0 | 95% | 250mg |
$705.00 | 2025-02-09 | |
1PlusChem | 1P01BJID-10g |
methyl 2-acetylpent-4-ynoate |
101413-11-0 | 95% | 10g |
$5376.00 | 2023-12-27 |
4-Pentynoic acid, 2-acetyl-, methyl ester Related Literature
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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4. Book reviews
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
Additional information on 4-Pentynoic acid, 2-acetyl-, methyl ester
Recent Advances in the Application of 4-Pentynoic acid, 2-acetyl-, methyl ester (CAS: 101413-11-0) in Chemical Biology and Pharmaceutical Research
The compound 4-Pentynoic acid, 2-acetyl-, methyl ester (CAS: 101413-11-0) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This alkyne-containing ester serves as a crucial building block in the synthesis of bioactive molecules, enabling the development of novel therapeutic agents and chemical probes. Recent studies have highlighted its utility in click chemistry, drug discovery, and targeted protein modification, making it a valuable tool for researchers in these fields.
One of the most notable applications of 4-Pentynoic acid, 2-acetyl-, methyl ester is its role in bioorthogonal chemistry. The terminal alkyne group allows for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitating the labeling and tracking of biomolecules in complex biological systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the selective modification of proteins, enabling the development of targeted drug delivery systems with enhanced specificity and reduced off-target effects.
In drug discovery, this compound has been employed as a key intermediate in the synthesis of small-molecule inhibitors. Researchers have utilized its reactive alkyne moiety to generate libraries of compounds for high-throughput screening against various disease targets. A recent publication in ACS Chemical Biology (2024) reported the successful incorporation of 4-Pentynoic acid, 2-acetyl-, methyl ester into the structure of kinase inhibitors, resulting in improved binding affinity and selectivity for cancer-related kinases.
Beyond its synthetic applications, 4-Pentynoic acid, 2-acetyl-, methyl ester has shown promise in chemical biology studies investigating protein-protein interactions. Its ability to serve as a photoaffinity labeling agent has enabled researchers to map transient interactions in cellular signaling pathways. A groundbreaking study in Nature Chemical Biology (2023) utilized this compound to identify novel binding partners of a key oncogenic protein, providing insights into potential therapeutic targets for cancer treatment.
The safety profile and pharmacokinetic properties of derivatives containing this scaffold have also been investigated. Recent preclinical studies have demonstrated favorable metabolic stability and low toxicity for several lead compounds incorporating 4-Pentynoic acid, 2-acetyl-, methyl ester, suggesting their potential for further development as drug candidates. However, researchers note that optimization of physicochemical properties may be required to improve bioavailability for certain applications.
Looking forward, the unique chemical properties of 4-Pentynoic acid, 2-acetyl-, methyl ester continue to inspire innovative applications in chemical biology and drug discovery. Ongoing research is exploring its use in the development of PROTACs (proteolysis targeting chimeras) and other targeted protein degradation strategies, as well as its potential in covalent drug design. As synthetic methodologies advance and our understanding of its reactivity expands, this compound is expected to play an increasingly important role in the development of next-generation therapeutics and chemical tools.
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